Methyltrichlorosilane

Catalog No.
S597276
CAS No.
75-79-6
M.F
CH3SiCl3
CH3Cl3Si
M. Wt
149.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltrichlorosilane

CAS Number

75-79-6

Product Name

Methyltrichlorosilane

IUPAC Name

trichloro(methyl)silane

Molecular Formula

CH3SiCl3
CH3Cl3Si

Molecular Weight

149.47 g/mol

InChI

InChI=1S/CH3Cl3Si/c1-5(2,3)4/h1H3

InChI Key

JLUFWMXJHAVVNN-UHFFFAOYSA-N

SMILES

C[Si](Cl)(Cl)Cl

solubility

Decomposes in ethanol
Decomposes instantly in water
Solubility in water: reaction

Synonyms

methyltrichlorosilane, trichloromethylsilane

Canonical SMILES

C[Si](Cl)(Cl)Cl

The exact mass of the compound Methyltrichlorosilane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes in ethanoldecomposes instantly in watersolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77069. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Methyltrichlorosilane (CH₃SiCl₃, MTC) is a highly reactive, trifunctional organosilicon monomer essential for creating cross-linked polymer networks and depositing silicon-based thin films. Its structure, featuring a silicon atom bonded to one methyl group and three hydrolyzable chlorine atoms, defines its primary role as a cross-linking agent in silicone production and as a single-source precursor for silicon carbide (SiC). With a boiling point of 66°C and high vapor pressure, MTC is well-suited for gas-phase processes like chemical vapor deposition (CVD), where precise control over precursor delivery is critical.

Substituting Methyltrichlorosilane (MTC) based on chemical class alone leads to process and product failure. The specific number of chlorine atoms dictates the compound's functionality and is not interchangeable. Replacing trifunctional MTC with difunctional dimethyldichlorosilane ((CH₃)₂SiCl₂) eliminates the ability to form three-dimensional cross-linked networks, resulting in linear silicone oils or elastomers instead of rigid resins. Conversely, using monofunctional trimethylchlorosilane ((CH₃)₃SiCl) acts as a chain terminator, preventing polymerization altogether. While tetrafunctional silicon tetrachloride (SiCl₄) can also cross-link, it lacks the methyl group, which is critical for imparting hydrophobicity, organic compatibility, and defining the stoichiometry in single-source SiC deposition. Therefore, the unique 1:3 methyl-to-chloro ratio of MTC is a non-negotiable specification for applications requiring controlled branching and specific material properties.

Enabling Lower Temperature Silicon Carbide (SiC) Deposition vs. Multi-Component Precursors

As a single-source precursor containing both silicon and carbon, Methyltrichlorosilane (MTC) allows for the chemical vapor deposition (CVD) of SiC at significantly lower temperatures than traditional dual-source systems like SiH₄/CH₄. Studies have demonstrated that using methyl-substituted silane precursors can reduce the required substrate temperatures for crystalline SiC growth from ~1000°C to as low as 750°C. This contrasts with processes using separate silicon (e.g., SiCl₄, SiH₄) and carbon sources, which often require higher thermal energy to achieve comparable film quality. The use of MTC also helps suppress gas-phase nucleation of silicon droplets, a common issue with silane-based systems.

Evidence DimensionCVD Growth Temperature for c-SiC
Target Compound DataAs low as 750°C
Comparator Or BaselineSiH₄ + CH₄ systems: ~1000°C
Quantified DifferenceEnables deposition at temperatures ~250°C lower
ConditionsChemical Vapor Deposition (CVD) for crystalline Silicon Carbide (c-SiC) films.

A lower deposition temperature reduces thermal budget, minimizes substrate damage, lowers energy costs, and enables SiC deposition on a wider range of materials.

Superior Hydrophobicity in Surface Modification Compared to Unmodified Substrates

The vapor-phase or solution-based application of Methyltrichlorosilane (MTC) is highly effective for rendering hydrophilic surfaces hydrophobic. Treatment of an uncoated geopolymer membrane with MTC increased its water contact angle from 28° (hydrophilic) to 136.5° (highly hydrophobic). Similarly, treating a hydrophilic SiO₂ surface (contact angle 25°) with MTC can yield a contact angle of 140°. This effect is due to the formation of a covalently bonded, low-surface-energy layer of methylpolysiloxane. The trifunctional nature of MTC allows for the formation of a dense, cross-linked polymer network on the surface, contributing to its robust water-repellent properties.

Evidence DimensionWater Contact Angle
Target Compound Data136.5° on geopolymer; 140° on SiO₂
Comparator Or BaselineUncoated geopolymer: 28°; Uncoated SiO₂: 25°
Quantified DifferenceIncreases contact angle by >108°
ConditionsSurface treatment of hydrophilic substrates (geopolymer membrane, SiO₂).

This provides a direct, quantifiable measure of MTC's effectiveness in creating stable, water-repellent surfaces, a critical parameter for applications in waterproof coatings, moisture barriers, and membrane science.

Process Control via Volatility: Favorable Vapor Pressure for CVD Applications

For consistent and reproducible CVD processes, precursor volatility is a critical procurement parameter. Methyltrichlorosilane exhibits a vapor pressure of approximately 140-150 mmHg at room temperature (20-25°C). This is substantially higher than the vapor pressure of Tetrachlorosilane (SiCl₄), which is approximately 97 mmHg at 20°C. The higher volatility of MTC facilitates easier and more efficient gas-phase transport into the deposition chamber at lower temperatures compared to SiCl₄, allowing for more precise control over molar flow rates without requiring extensive heating of precursor lines.

Evidence DimensionVapor Pressure at Room Temperature
Target Compound Data~147 mmHg @ 18°C; 150 mmHg @ 25°C
Comparator Or BaselineTetrachlorosilane (SiCl₄): ~97 mmHg @ 20°C
Quantified Difference~50% higher vapor pressure than SiCl₄
ConditionsStandard room temperature (18-25°C).

Higher volatility simplifies equipment design, improves process control and reproducibility, and can reduce the energy required for precursor delivery in industrial CVD systems.

Formulation of Rigid, Thermally Stable Silicone Resins

MTC is the correct choice when formulating rigid, three-dimensional silicone networks with high thermal stability. Its trifunctionality allows for controlled cross-linking when co-hydrolyzed with difunctional silanes like dimethyldichlorosilane, enabling the production of hard resins for electrical insulation, protective coatings, and composites.

Low-Temperature CVD of Stoichiometric Silicon Carbide (SiC) Films

For semiconductor and advanced materials applications, MTC is procured as a single-source precursor for SiC films. Its use allows for deposition at lower temperatures compared to multi-source gas systems, reducing the thermal load on substrates and improving process efficiency for manufacturing components used in high-power electronics.

Creating Robust Hydrophobic and Water-Repellent Surfaces

When the goal is to create a durable, highly hydrophobic surface on materials like glass, ceramics, or membranes, MTC is a primary choice. Its ability to form a dense, cross-linked polysiloxane layer via vapor or liquid deposition provides a significant and lasting increase in water contact angle, essential for moisture-sensitive applications.

Physical Description

Methyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 8°F. Vapor and liquid may cause burns. Denser than water. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS LIQUID

Boiling Point

152 °F at 760 mm Hg (EPA, 1998)
65.6 °C
66 °C

Flash Point

15 °F (EPA, 1998)
45 °F (Open cup); 15 °F (Closed cup)
8 °C

Vapor Density

5.17 (EPA, 1998) (Relative to Air)
5.17 (Air = 1)
Relative vapor density (air = 1): 5.2

Density

1.27 at 77 °F (EPA, 1998)
1.270 at 25 °C/25 °C
Relative density (water = 1): 1.3

Odor

ACRID ODOR, SHARP LIKE HYDROCHLORIC ACID

Melting Point

-108 °F (EPA, 1998)
-90.0 °C
-90 °C

UNII

UIR5I18638

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

166.99 mmHg
167 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 17.9

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-79-6

Wikipedia

Methyltrichlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

CONTROLLED REACTION OF METHYL CHLORIDE WITH SILICON IN THE PRESENCE OF A COPPER CATALYST, FOLLOWED BY SEPARATION FROM OTHER METHYLCHLOROSILANES BY FRACTIONAL DISTILLATION.
By Grignard reaction of silicon tetrachloride and methylmagnesium chloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Paper manufacturing
Plastic material and resin manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Silane, trichloromethyl-: ACTIVE

Storage Conditions

Fireproof ... Well closed.
Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, and water. Outside or detached storage is preferred.

Stability Shelf Life

Decomp in moist air, creating hydrochloric acid with odor threshold of 1 ppm.

Dates

Last modified: 08-15-2023

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